molecular formula C21H22N4O2S B2677339 1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251680-60-0

1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2677339
CAS No.: 1251680-60-0
M. Wt: 394.49
InChI Key: BWIMOAMNSZVZPE-UHFFFAOYSA-N
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Description

1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with a distinctive structure that holds significant potential in various fields of scientific research, from chemistry to medicine. With its unique combination of functional groups, it offers a broad range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions starting from simpler precursors. Key steps may include the formation of thiazole and pyrrole rings, followed by their functionalization. Reaction conditions often require carefully controlled temperatures, pressures, and the presence of catalysts to ensure optimal yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would rely on large-scale reactors and standardized procedures to maintain consistency and efficiency. This might involve continuous flow techniques and automated monitoring systems to control reaction parameters tightly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products depending on the specific conditions and reagents used.

  • Reduction: It can also be reduced under suitable conditions, affecting different parts of the molecule.

  • Substitution: This compound exhibits susceptibility to nucleophilic and electrophilic substitution reactions, facilitated by its multiple functional groups.

Common Reagents and Conditions

Typical reagents include strong acids or bases, oxidizing agents (like KMnO₄ or CrO₃), and reducing agents (such as LiAlH₄ or NaBH₄). Solvents play a crucial role in these reactions, often requiring polar aprotic solvents like DMSO or DMF.

Major Products

The primary products depend on the reaction type: oxidized derivatives, reduced versions, or substituted analogs with variations in the functional groups attached to the core structure.

Scientific Research Applications

  • Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in mechanistic studies to understand reaction pathways.

  • Biology: The compound is used in bioconjugation techniques, where it helps link biological molecules, aiding in drug delivery and imaging studies.

  • Medicine: Its derivatives may exhibit potential therapeutic properties, contributing to the development of new pharmaceuticals.

  • Industry: It finds applications in materials science for creating polymers or other advanced materials with specific properties.

Mechanism of Action

1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone exerts its effects by interacting with specific molecular targets within biological systems. Its functional groups allow it to bind selectively to proteins, enzymes, or receptors, modulating their activity. The exact pathways depend on the specific application, but it typically involves alterations in signaling cascades or metabolic processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those with different substituents on the thiazole or pyrrole rings, 1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone stands out due to its unique combination of functional groups. This provides a distinctive profile in terms of reactivity and biological activity.

Similar Compounds

  • 1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)methanone

  • 1-(4-(4-(4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

  • 1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)morpholin-1-yl)phenyl)ethanone

That’s the scoop on this compound. Intrigued by anything specific?

Properties

IUPAC Name

1-[4-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15-19(28-21(22-15)25-9-3-4-10-25)20(27)24-13-11-23(12-14-24)18-7-5-17(6-8-18)16(2)26/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMOAMNSZVZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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